molecular formula C17H21N5O3 B2505538 N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide CAS No. 1334374-93-4

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B2505538
CAS No.: 1334374-93-4
M. Wt: 343.387
InChI Key: KYVYEHJOOBPWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide is a synthetic organic compound designed for research applications, featuring a piperidine core linked to a 3-methyl-1,2,4-oxadiazole moiety via a carboxamide methylene bridge. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, often employed in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This specific molecular architecture is of significant interest in the design and development of novel bioactive molecules. Compounds incorporating the 1,2,4-oxadiazole heterocycle demonstrate a remarkably wide spectrum of biological activities, making them valuable scaffolds in drug discovery. Research into analogous structures has shown potential for enzyme inhibition, including targets such as Phosphoinositide 3-Kinase γ (PI3Kγ) for inflammatory diseases , Fatty Acid Amide Hydrolase (FAAH) for analgesic applications , and Histone Deacetylase 6 (HDAC6) . The presence of the piperidine dicarboxamide structure further suggests potential for interaction with various biological targets, as similar frameworks are prevalent in pharmacologically active agents. Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and for the development of new therapeutic agents targeting neurological disorders, oncology, and inflammation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-19-15(25-21-12)11-18-16(23)13-7-9-22(10-8-13)17(24)20-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYEHJOOBPWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components (Figure 1):

  • Piperidine-1,4-dicarboxamide core : Provides the central scaffold.
  • N¹-Phenyl substituent : Introduced via amidation at the piperidine’s 1-position.
  • N⁴-(3-Methyl-1,2,4-oxadiazol-5-yl)methyl group : Attached via a methylene bridge to the 4-position carboxamide.

Key disconnections include:

  • Amide bond formation at N¹ and N⁴.
  • Oxadiazole ring synthesis and subsequent alkylation/amidation.

Synthesis of the Piperidine Dicarboxamide Core

Sequential Amidation Strategy

To avoid cross-reactivity, a stepwise approach is employed:

  • N¹-Phenylcarboxamide formation :
    Piperidine-1,4-dicarboxylic acid is treated with thionyl chloride to generate the diacid chloride. Selective reaction with aniline in dichloromethane (DCM) yields the monoamide.
    $$
    \text{Piperidine-1,4-dicarbonyl chloride} + \text{Aniline} \xrightarrow{\text{DCM, 0°C}} \text{N¹-Phenylpiperidine-1-carboxamide-4-carbonyl chloride}
    $$
  • N⁴-Carboxamide functionalization :
    The remaining carbonyl chloride is reacted with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole (synthesized separately) using N,N-diisopropylethylamine (DIPEA) as a base.

Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime and a carboxylic acid derivative (Scheme 1):

  • Acetamidoxime preparation :
    Acetamide reacts with hydroxylamine hydrochloride in ethanol under reflux.
    $$
    \text{CH₃CONH₂} + \text{NH₂OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{CH₃C(=NOH)NH₂}
    $$
  • Cyclization with chloroacetic acid :
    Acetamidoxime and chloroacetic acid undergo dehydrative cyclization using phosphorus oxychloride (POCl₃) to form 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.
    $$
    \text{CH₃C(=NOH)NH₂} + \text{ClCH₂COOH} \xrightarrow{\text{POCl₃, Δ}} \text{3-Me-5-(CH₂Cl)-1,2,4-oxadiazole}
    $$
  • Amination :
    The chloromethyl intermediate is treated with aqueous ammonia in tetrahydrofuran (THF) to yield 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.
    $$
    \text{3-Me-5-(CH₂Cl)-1,2,4-oxadiazole} + \text{NH₃} \xrightarrow{\text{THF, 25°C}} \text{3-Me-5-(CH₂NH₂)-1,2,4-oxadiazole}
    $$
Table 2: Optimization of Oxadiazole Synthesis
Step Reagents Temperature Yield (%)
Amidoxime formation NH₂OH·HCl, EtOH 80°C 85
Cyclization POCl₃, CHCl₃ 110°C 78
Amination NH₃, THF 25°C 91

Coupling Strategies for Final Assembly

Amide Bond Formation at N⁴

The piperidine-4-carbonyl chloride intermediate is coupled with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
$$
\text{Piperidine-4-COCl} + \text{Oxadiazole-CH₂NH₂} \xrightarrow{\text{EDC, HOBt}} \text{N⁴-(Oxadiazole-CH₂)-N¹-Ph-piperidine-1,4-dicarboxamide}
$$

Alternative Alkylation Approach

For laboratories avoiding chloride intermediates, a Mitsunobu reaction may be employed:

  • Hydroxymethyl-oxadiazole synthesis : Reduce 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with LiAlH₄ to obtain 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole.
  • Mitsunobu coupling : React the hydroxyl derivative with N¹-phenylpiperidine-4-carboxamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Challenges and Optimization

  • Regioselectivity : Competing reactions at N¹ and N⁴ necessitate protective groups (e.g., tert-butoxycarbonyl, Boc) during sequential amidation.
  • Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling.
  • Yield enhancement : Microwave-assisted cyclization improves oxadiazole synthesis efficiency (85% yield in 30 minutes vs. 78% in 6 hours conventionally).

Chemical Reactions Analysis

Types of Reactions

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs primarily differ in the heterocyclic substituent attached to the piperidine dicarboxamide core. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocyclic Substituent Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide 3-methyl-1,2,4-oxadiazole ~366.16* 2 6 ~95.0*
N4-[(Furan-2-yl)methyl]-N1-phenylpiperidine-1,4-dicarboxamide Furan 327.158 2 3 74.6
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thiophene ~393.44* 3 5 ~110.0*
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide 5-methylisoxazole ~429.46* 3 7 ~125.0*

* Estimated via computational methods (e.g., density-functional theory (DFT) as per Becke’s exchange-correlation functional ).

Key Observations

Thiophene and isoxazole analogs exhibit larger polar surface areas (>110 Ų), suggesting reduced membrane permeability compared to the oxadiazole derivative (~95 Ų) .

Metabolic Stability: 1,2,4-Oxadiazoles are known for their resistance to enzymatic degradation, offering a pharmacokinetic advantage over furan derivatives, which are prone to oxidative metabolism .

Synthetic Accessibility :

  • The oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives, a route compatible with high-throughput medicinal chemistry workflows. In contrast, thiophene-containing analogs often require more complex coupling steps .

Computational and Experimental Insights

DFT-Based Analysis

Crystallographic Data

Pharmacological Implications

Though direct biological data for the target compound are lacking, structurally related analogs exhibit:

  • Anticancer Activity : Thiophene derivatives (e.g., compound 15 in ) inhibit kinase pathways via ATP-competitive binding.
  • Antiviral Potential: Isoxazole-containing analogs (e.g., compound 20 in ) show efficacy against RNA viruses by targeting viral proteases.

The oxadiazole derivative’s balanced polarity and metabolic stability position it as a promising candidate for further optimization in these therapeutic areas.

Biological Activity

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide is a compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine and phenyl groups. The synthetic pathway generally follows these steps:

  • Formation of the Oxadiazole Ring : The synthesis begins with the preparation of 3-methyl-1,2,4-oxadiazole through cyclization reactions involving appropriate precursors.
  • Piperidine Derivatization : The oxadiazole is then reacted with piperidine derivatives to form the desired dicarboxamide structure.
  • Final Coupling : The final product is obtained through coupling reactions that introduce the phenyl group at the N1 position.

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. For example, studies have shown that derivatives with this structure can inhibit cancer cell proliferation across various human cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) .

CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

These findings suggest that this compound may similarly possess cytotoxic effects against specific cancer cell lines.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to exhibit antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA topoisomerases and other critical enzymes necessary for bacterial growth . This property positions them as potential candidates for developing new antibacterial agents.

Anti-inflammatory and Other Activities

Compounds with oxadiazole structures have shown anti-inflammatory effects in several studies. They are believed to modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines . Additionally, some derivatives have demonstrated activity against viral infections and may serve as HIV integrase inhibitors .

Case Studies and Research Findings

Recent studies have focused on evaluating the structure–activity relationship (SAR) of oxadiazole derivatives:

  • Antitumor Studies : In vitro assays conducted on various cancer cell lines have highlighted the importance of substituents on the oxadiazole ring in enhancing biological activity.
  • Cytotoxicity Profiles : A systematic evaluation using MTT assays has confirmed that specific modifications to the piperidine backbone can significantly affect cytotoxicity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.